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molecular formula C9H9N3O2 B1271103 2-(4-Cyanophenoxy)acetohydrazide CAS No. 380426-62-0

2-(4-Cyanophenoxy)acetohydrazide

Cat. No. B1271103
M. Wt: 191.19 g/mol
InChI Key: FTDADGZSZWFRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696231B2

Procedure details

To a solution of methyl (4-cyanophenoxy)acetate (3.52 g, 18.4 mmol) in MEOH (100 mL) was added hydrazine hydrate (8.9 mL). After stirring for 1 h at rt, a solid precipitated out. Filtration, washing with MeOH (5 mL) and water (4×10 mL) and drying under vacuo at 50° C. overnight gave the title compound (2.63 g, 75%) as a white solid in 98.4% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][C:9](OC)=[O:10])=[CH:5][CH:4]=1)#[N:2].O.[NH2:16][NH2:17]>>[C:1]([C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][C:9]([NH:16][NH2:17])=[O:10])=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C(#N)C1=CC=C(OCC(=O)OC)C=C1
Name
Quantity
8.9 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solid precipitated out
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with MeOH (5 mL) and water (4×10 mL)
CUSTOM
Type
CUSTOM
Details
drying under vacuo at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(OCC(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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